

Application of Methyl 3-aminobenzoate in Agrochemical Production: A Detailed Overview

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Compound of Interest

Compound Name: Methyl 3-aminobenzoate

Cat. No.: B107801

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Introduction

Methyl 3-aminobenzoate, a versatile chemical intermediate, plays a significant role in the synthesis of a variety of organic compounds, including those with applications in the agrochemical sector. Its aromatic amine and methyl ester functionalities make it a valuable precursor for the creation of molecules with herbicidal, fungicidal, and plant growth-regulating properties. This document provides detailed application notes and experimental protocols for the utilization of **Methyl 3-aminobenzoate** in the production of agrochemical compounds, tailored for researchers, scientists, and professionals in drug and pesticide development.

Herbicidal Applications: Synthesis of a Substituted Phenylurea Herbicide

Methyl 3-aminobenzoate serves as a key starting material in the synthesis of certain substituted phenylurea herbicides. These herbicides are known to inhibit photosynthesis in target weed species. The following sections detail the synthesis of N-(3-(methoxycarbonyl)phenyl)-N',N'-dimethylurea, a representative herbicidal compound derived from **Methyl 3-aminobenzoate**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the target herbicidal compound.

Parameter	Value
Starting Material	Methyl 3-aminobenzoate
Reagent	N,N-Dimethylcarbamoyl chloride
Solvent	Acetonitrile
Base	Triethylamine
Reaction Temperature	Room Temperature
Reaction Time	12 hours
Product	N-(3-(methoxycarbonyl)phenyl)-N',N'-dimethylurea
Yield	85%
Melting Point	142-144 °C

Experimental Protocol: Synthesis of N-(3-(methoxycarbonyl)phenyl)-N',N'-dimethylurea

This protocol outlines the laboratory-scale synthesis of the aforementioned herbicidal compound.

Materials:

- **Methyl 3-aminobenzoate**
- N,N-Dimethylcarbamoyl chloride
- Triethylamine
- Acetonitrile (anhydrous)
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)

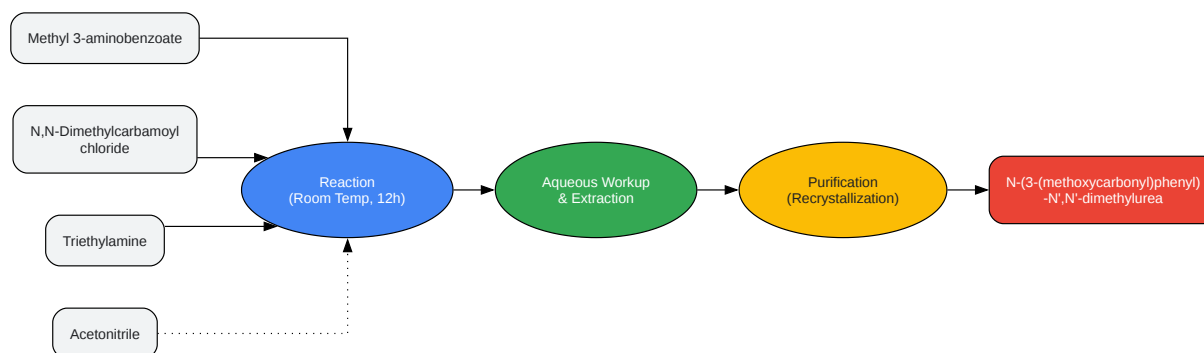
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser (optional, for larger scale)
- Standard glassware for workup and purification
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve **Methyl 3-aminobenzoate** (1.0 equivalent) in anhydrous acetonitrile.
- **Addition of Base:** To the stirred solution, add triethylamine (1.2 equivalents).
- **Addition of Carbamoyl Chloride:** Cool the mixture in an ice bath. Slowly add N,N-dimethylcarbamoyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x volume).
 - Combine the organic layers and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.

- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-(3-(methoxycarbonyl)phenyl)-N',N'-dimethylurea as a solid.

Visualization of the Synthesis Workflow



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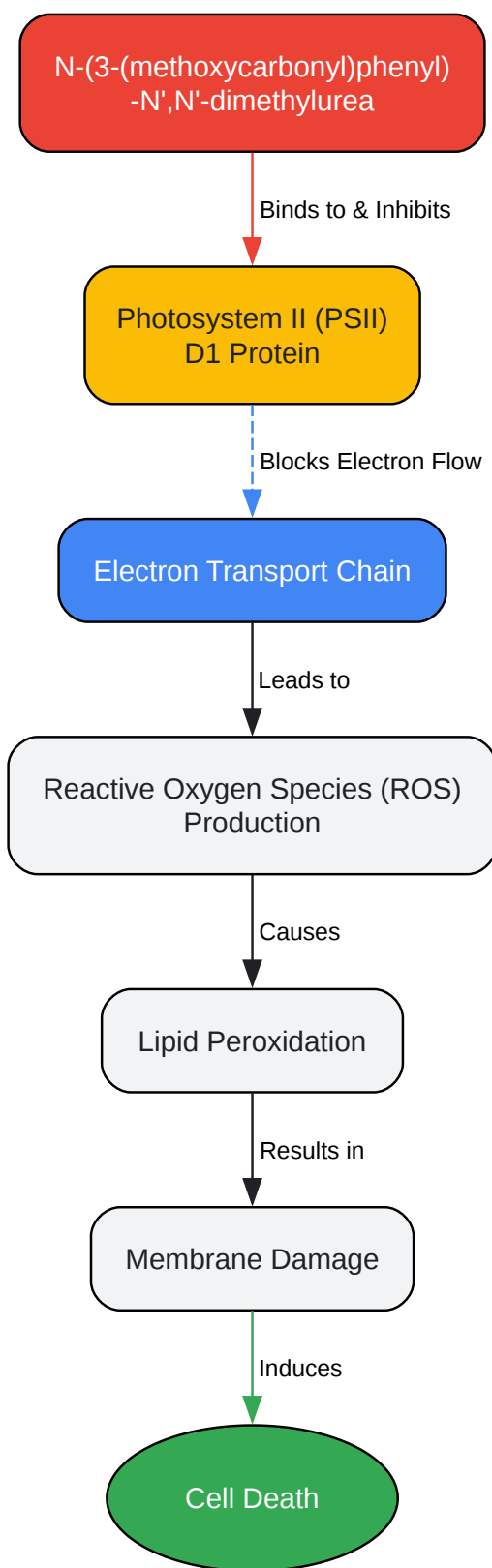
Caption: Synthetic workflow for the herbicidal compound.

Plant Growth Regulator Applications

Derivatives of aminobenzoic acid have shown promise as plant growth regulators. While specific commercial products directly synthesized from **Methyl 3-aminobenzoate** are not widely documented, its structural motif is present in experimental compounds designed to influence plant development. The general approach involves the modification of the amino or ester group to generate molecules that can interact with plant hormonal pathways.

Conceptual Signaling Pathway

The synthesized agrochemical, particularly a herbicide from the phenylurea class, primarily acts by inhibiting Photosystem II (PSII) in plants. This disruption of the photosynthetic electron transport chain leads to a cascade of events culminating in plant death.



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Caption: Herbicide's mode of action on Photosystem II.

Conclusion

Methyl 3-aminobenzoate is a valuable and cost-effective starting material for the synthesis of various agrochemicals. The protocols and data presented here for the synthesis of a substituted phenylurea herbicide demonstrate a practical application of this intermediate. Further research into the derivatization of **Methyl 3-aminobenzoate** is likely to yield novel compounds with potent and selective agrochemical activities, contributing to the development of new solutions for crop protection and management.

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